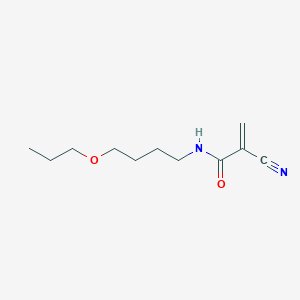![molecular formula C18H18N2O4 B14246392 ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile CAS No. 209159-68-2](/img/structure/B14246392.png)
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethenyloxyethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-bromoethyl vinyl ether under basic conditions to form the intermediate 3,4-bis(2-(ethenyloxy)ethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy in treating diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its reactivity and ability to form stable complexes make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile shares similarities with other compounds such as:
- 3,4-Bis(2-(ethenyloxy)ethoxy)benzaldehyde
- 3,4-Dihydroxybenzaldehyde derivatives
- Malononitrile derivatives
Uniqueness
What sets this compound apart is its combination of ethenyloxyethoxy groups and the propanedinitrile moiety. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
209159-68-2 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-[[3,4-bis(2-ethenoxyethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H18N2O4/c1-3-21-7-9-23-17-6-5-15(11-16(13-19)14-20)12-18(17)24-10-8-22-4-2/h3-6,11-12H,1-2,7-10H2 |
InChI-Schlüssel |
KLQMZXXNQMTDEK-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



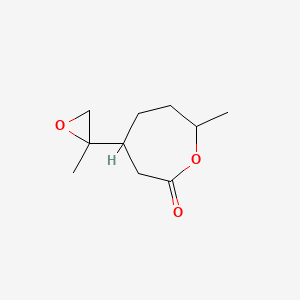
![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
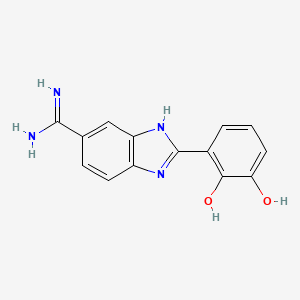
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
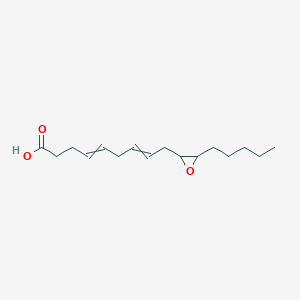
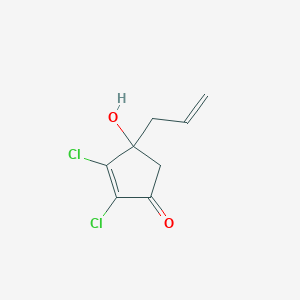

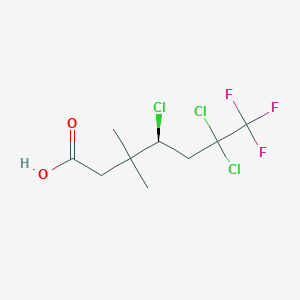
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
